![molecular formula C9H9N5O2 B8480508 2-[4-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetic acid](/img/structure/B8480508.png)
2-[4-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetic acid is a heterocyclic compound that features a pyridine ring substituted with a tetrazole moiety and an acetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetic acid typically involves the construction of the pyridine ring followed by the introduction of the tetrazole group and the acetic acid moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the tetrazole ring can be introduced via a cycloaddition reaction using sodium azide and triethyl orthoformate .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[4-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or aryl groups to the pyridine or tetrazole rings.
Scientific Research Applications
Chemistry
In chemistry, 2-[4-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical processes.
Medicine
Its structure allows for the modulation of biological activity, making it a promising lead compound for the development of new therapeutics .
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance and expand their applications.
Mechanism of Action
The mechanism of action of 2-[4-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetic acid involves its interaction with specific molecular targets. The tetrazole moiety can act as a bioisostere of carboxylic acids, allowing it to mimic the behavior of natural substrates in biological systems. This interaction can modulate enzyme activity or receptor binding, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: This compound features a triazole ring instead of a tetrazole ring and has been studied for its anticancer properties.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound contains a pyrazole ring and has applications in drug discovery and organic synthesis.
Uniqueness
The uniqueness of 2-[4-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetic acid lies in its combination of a pyridine ring with a tetrazole moiety and an acetic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H9N5O2 |
|---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
2-[4-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetic acid |
InChI |
InChI=1S/C9H9N5O2/c1-6-2-8(14-5-11-12-13-14)10-4-7(6)3-9(15)16/h2,4-5H,3H2,1H3,(H,15,16) |
InChI Key |
HEPVDUFLLTWZDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1CC(=O)O)N2C=NN=N2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
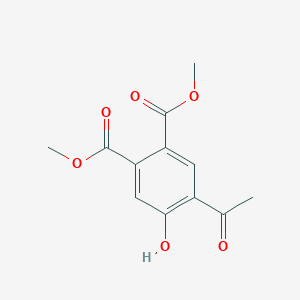
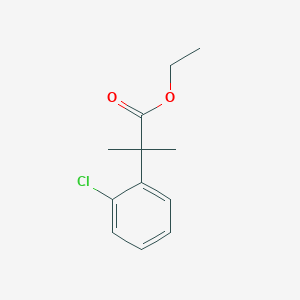
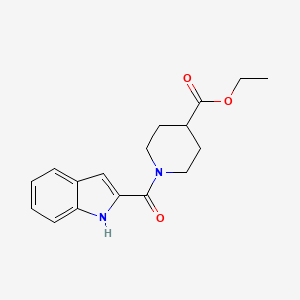
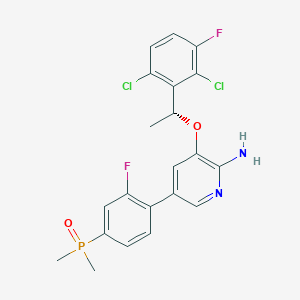
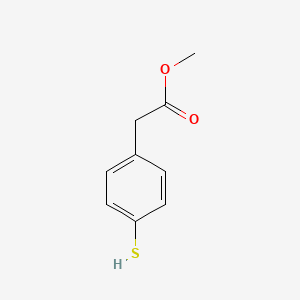
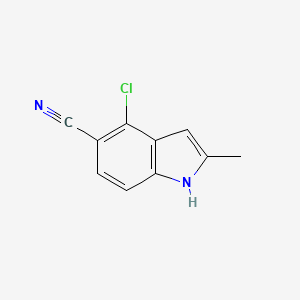
![3-(azidomethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8480479.png)
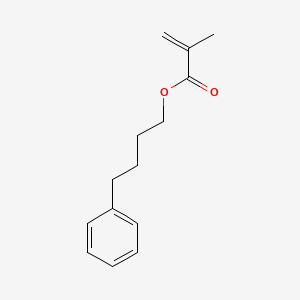
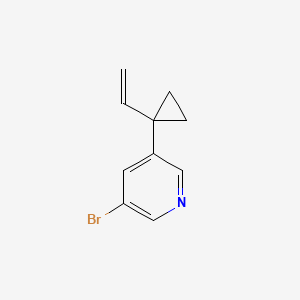
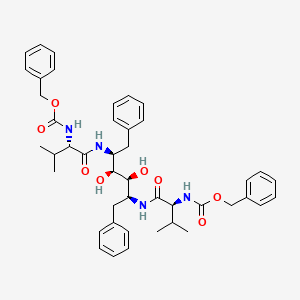
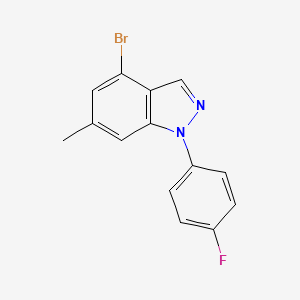

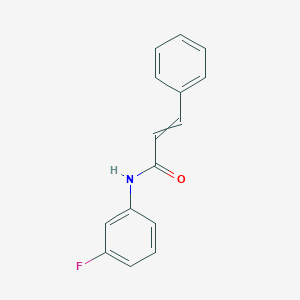
![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(2,4-difluorophenyl)methyl]-3-[(4-methyl-1-piperazinyl)methyl]-](/img/structure/B8480540.png)
